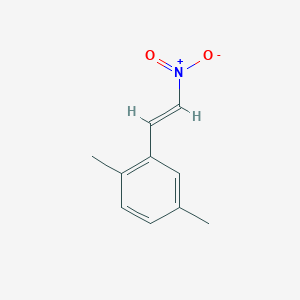

1,4-Dimethyl-2-(2-nitroethenyl)benzene

説明

1,4-Dimethyl-2-(2-nitroethenyl)benzene is an aromatic compound featuring a benzene ring substituted with two methyl groups at the 1- and 4-positions and a nitroethenyl group at the 2-position.

特性

分子式 |

C10H11NO2 |

|---|---|

分子量 |

177.20 g/mol |

IUPAC名 |

1,4-dimethyl-2-[(E)-2-nitroethenyl]benzene |

InChI |

InChI=1S/C10H11NO2/c1-8-3-4-9(2)10(7-8)5-6-11(12)13/h3-7H,1-2H3/b6-5+ |

InChIキー |

XWLBANLDXLJDFZ-AATRIKPKSA-N |

異性体SMILES |

CC1=CC(=C(C=C1)C)/C=C/[N+](=O)[O-] |

正規SMILES |

CC1=CC(=C(C=C1)C)C=C[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

General Synthetic Approaches for Nitroethenylbenzenes

The synthesis of nitroethenyl-substituted benzenes, including 1,4-dimethyl-2-(2-nitroethenyl)benzene, typically relies on the formation of the nitroalkene side chain via condensation reactions such as the Henry (nitroaldol) reaction or related condensation of aromatic aldehydes with nitroalkane derivatives. The key challenge is the selective introduction of the nitroethenyl group at the desired aromatic position, which is influenced by the directing effects of substituents like methyl groups.

Henry Condensation Route

A prominent method for synthesizing 2-nitroethenyl-substituted aromatic compounds involves the Henry condensation of aromatic aldehydes with nitroalkanes or chloronitromethane under amine catalysis, yielding (Z)- or (E)-2-aryl-1-nitroethenes with good selectivity and yields.

Catalysts: Primary amines such as n-amylamine or ethylenediamine have been used effectively as catalysts to promote the condensation reaction, improving yields and stereoselectivity.

Reaction Conditions: Typically conducted in polar solvents at room temperature or mild heating, the reaction proceeds with high conversion rates. Optimization of catalyst loading and reaction time is critical to maximize yield.

Yields: For related compounds, yields of up to 84% have been reported using n-amylamine catalysis.

Example: The synthesis of (Z)-4-dimethylamino-1-chloro-1-nitroethene was achieved via this route, demonstrating the applicability of the method to substituted aromatic systems analogous to 1,4-dimethyl-2-(2-nitroethenyl)benzene.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Catalysts | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Henry Condensation | Aromatic aldehyde, nitroalkane, n-amylamine | Mild heating, polar solvent | ~84 | High yield, stereoselective (Z-isomer favored) |

| Electrophilic Nitration + Condensation | Methylbenzene derivative, nitrating agents, nitroalkane | Controlled nitration, then condensation | Variable | Requires multistep synthesis; regioselectivity critical |

| Organocatalytic Benzannulation | 1,3-dicarbonyls, diphenylphosphoric acid, air | 100°C in DCE solvent | 56–95 | Eco-friendly, versatile for polysubstituted arenes |

Analytical and Characterization Data

NMR Spectroscopy: Both ^1H and ^13C NMR are used to confirm the structure, with characteristic signals for the nitroethenyl protons and methyl substituents on the benzene ring.

Infrared (IR) Spectroscopy: The nitro group exhibits strong absorption bands typically around 1520–1550 cm^-1 and 1340–1380 cm^-1, confirming its presence.

Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of 1,4-dimethyl-2-(2-nitroethenyl)benzene confirm the molecular formula, with fragmentation patterns supporting the substitution pattern.

Chromatographic Purity: High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used to assess purity and isomeric composition, especially for (Z)/(E) isomers.

化学反応の分析

Types of Reactions

1,4-Dimethyl-2-(2-nitroethenyl)benzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form different products depending on the reagents and conditions used.

Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Hydrogen gas and a palladium catalyst.

Reduction: Potassium permanganate or chromium trioxide.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Amino derivatives.

Reduction: Various oxidized products depending on the conditions.

Substitution: Halogenated derivatives.

科学的研究の応用

1,4-Dimethyl-2-(2-nitroethenyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 1,4-Dimethyl-2-(2-nitroethenyl)benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to changes in cellular pathways and biological effects .

類似化合物との比較

Table 1: Key Structural and Physicochemical Comparisons

Research Findings and Data Gaps

- Thermal Stability : Predicted boiling points for analogs (e.g., 533.6±50.0 °C for 1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene) suggest moderate thermal stability, but experimental data for the target compound are lacking .

- Regulatory Status : Compounds like 2-Methyl-1,4-dinitrobenzene are regulated under hazardous material guidelines (e.g., UN classifications), whereas nitroethenyl derivatives may fall under general aromatic nitro compounds .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1,4-dimethyl-2-(2-nitroethenyl)benzene, and how can reaction conditions be optimized?

- Methodology : A common approach involves nitroethenylation via condensation reactions. For example, sulfide intermediates (e.g., 1,4-dimethyl-2-thiomethylbenzene) can undergo oxidation with hydrogen peroxide in glacial acetic acid to introduce nitro groups . Optimization requires monitoring reaction temperature (e.g., 0–25°C), stoichiometry of oxidizing agents, and purification via column chromatography. Yield improvements (e.g., 86% in similar syntheses) are achieved by controlling reagent addition rates and solvent polarity .

Q. How can structural elucidation of 1,4-dimethyl-2-(2-nitroethenyl)benzene be performed using spectroscopic and crystallographic techniques?

- Methodology :

- NMR : Use and NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, nitroethenyl protons as doublets near δ 7.5–8.0 ppm).

- X-ray crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. For derivatives like 1,4-dimethyl-2-styrylbenzene, monoclinic crystal systems (space group P2₁/c) with bond lengths (e.g., C=C: ~1.34 Å) and torsion angles (~180° for nitroethenyl groups) are typical .

Q. What safety protocols are critical for handling nitroethenyl-substituted aromatic compounds?

- Guidelines :

- Use fume hoods and PPE (gloves, goggles) due to potential irritancy (similar to nitrobenzene derivatives).

- Avoid prolonged skin contact; store at +4°C in airtight containers to prevent degradation .

- Toxicity data for analogs (e.g., LD₅₀ > 2000 mg/kg in rodents) suggest moderate hazard, but always prioritize risk assessments .

Advanced Research Questions

Q. How do steric and electronic effects of the 1,4-dimethyl and nitroethenyl groups influence the compound’s supramolecular interactions?

- Analysis :

- Steric effects : The 1,4-dimethyl groups restrict rotational freedom, favoring planar conformations. This enhances π-π stacking (observed in analogs with interplanar distances of ~3.5 Å) .

- Electronic effects : The electron-withdrawing nitroethenyl group polarizes the aromatic ring, increasing dipole moments (e.g., ~4.5 D in derivatives) and stabilizing charge-transfer complexes with electron-rich partners .

Q. What computational strategies are effective for predicting the non-linear optical (NLO) properties of this compound?

- Methodology :

- Use density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to calculate hyperpolarizability (β). Nitroethenyl groups typically enhance β values (>50 × 10⁻³⁰ esu) due to charge asymmetry .

- Molecular dynamics simulations can model solvent effects (e.g., acetonitrile) on NLO response .

Q. How can contradictions in spectroscopic data (e.g., unexpected coupling constants) be resolved during structural validation?

- Troubleshooting :

- Compare experimental NMR coupling constants (e.g., J = 12–16 Hz for trans-nitroethenyl protons) with DFT-predicted values.

- Re-examine crystal packing via Hirshfeld surface analysis to identify intermolecular interactions (e.g., C–H···O bonds) that may distort spectral data .

Q. What bioactivity screening approaches are suitable for evaluating antimicrobial or anticancer potential?

- Protocols :

- Antimicrobial assays : Use broth microdilution (MIC determination) against Staphylococcus aureus and E. coli. Nitro groups often confer activity (MIC ~50 µg/mL in analogs) via redox cycling .

- Anticancer assays : Perform MTT tests on HeLa or MCF-7 cells. Derivatives with nitroethenyl moieties show IC₅₀ values ~20 µM, likely through ROS generation .

Methodological Tables

Table 1 : Key Spectral Data for Structural Confirmation

| Technique | Expected Signals/Parameters | Reference |

|---|---|---|

| NMR | δ 2.3 ppm (s, 6H, CH₃), δ 7.5–8.0 ppm (d, 2H, CH=CH) | |

| NMR | δ 21.5 (CH₃), 125–140 (aromatic C), 150 (NO₂) | |

| XRD | Space group P2₁/c, Z = 4, R-factor < 0.05 |

Table 2 : Computational Parameters for NLO Property Prediction

| Parameter | Value/Basis Set | Outcome |

|---|---|---|

| Basis Set | 6-311+G(d,p) | Accurate electron density |

| Hyperpolarizability (β) | >50 × 10⁻³⁰ esu | High NLO response |

| Solvent Model | PCM (acetonitrile) | Enhanced β in polar media |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。